An In-Depth Technical Guide to Methyl 3-isothiocyanatopropionate
An In-Depth Technical Guide to Methyl 3-isothiocyanatopropionate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3-isothiocyanatopropionate, a bifunctional molecule featuring both a reactive isothiocyanate group and a methyl ester, represents a versatile yet under-documented chemical entity. While the broader class of isothiocyanates has garnered significant attention for its biological activity and synthetic utility, this specific compound remains largely confined to chemical supplier catalogs and spectral databases. This guide, intended for the discerning researcher, aims to consolidate the available information, infer its chemical behavior based on well-established principles, and provide a comprehensive technical overview. By synthesizing data from analogous compounds and general reaction mechanisms, we will construct a detailed portrait of its properties, potential applications, and the necessary protocols for its safe handling and use.
Chemical Identity and Physicochemical Properties
Methyl 3-isothiocyanatopropionate is an organic compound with the chemical formula C₅H₇NO₂S.[1][2] It possesses a linear C3 alkyl chain functionalized with a methyl ester at one terminus and an isothiocyanate group at the other.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 3-isothiocyanatopropanoate |
| CAS Number | 18967-35-6[1][2] |
| Molecular Formula | C₅H₇NO₂S[1][2] |
| Molecular Weight | 145.18 g/mol [1][2] |
| InChI | InChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3[1] |
| InChIKey | VLIJIUDWAKBKSO-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)CCN=C=S |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [3] |
| Appearance | Yellow | [3] |
| Boiling Point | 91-92 °C / 10 mmHg | [4] |
| Density | 1.18 g/cm³ | [4] |
| Refractive Index | 1.5130 | [4] |
| Flash Point | 40 °C | [4] |
Synthesis of Methyl 3-isothiocyanatopropionate
Conceptual Synthesis Workflow
The conversion of a primary amine to an isothiocyanate typically involves a two-step, one-pot procedure. First, the amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Caption: General workflow for the synthesis of Methyl 3-isothiocyanatopropionate.
Exemplary Laboratory Protocol
This protocol is a validated method for the synthesis of isothiocyanates from primary amines and can be adapted for the preparation of Methyl 3-isothiocyanatopropionate.
Materials:
-
Methyl 3-aminopropanoate hydrochloride
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent[5]
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dithiocarbamate Formation:
-
To a stirred solution of Methyl 3-aminopropanoate hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add carbon disulfide (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).
-
-
Desulfurization:
-
To the resulting dithiocarbamate solution, add DMT/NMM/TsO⁻ (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with the addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-isothiocyanatopropionate.
-
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of Methyl 3-isothiocyanatopropionate.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-isothiocyanatopropionate exhibits characteristic absorption bands for its functional groups. A strong, broad absorption in the region of 2100-2200 cm⁻¹ is indicative of the asymmetric stretching of the -N=C=S group. Additionally, a strong absorption around 1740 cm⁻¹ corresponds to the C=O stretching of the methyl ester. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
-OCH₃ (singlet): ~3.7 ppm
-
-CH₂-NCS (triplet): ~3.6-3.8 ppm
-
-CH₂-C(=O)- (triplet): ~2.7-2.9 ppm
¹³C NMR (Predicted):
-
C=O (ester): ~170-172 ppm
-
-N=C=S (isothiocyanate): ~130-135 ppm
-
-OCH₃: ~52 ppm
-
-CH₂-NCS: ~45-48 ppm
-
-CH₂-C(=O)-: ~33-36 ppm
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Methyl 3-isothiocyanatopropionate is available on the NIST WebBook.[6] Key fragmentation patterns for alkyl isothiocyanates include the formation of a characteristic ion at m/z 72, corresponding to [CH₂NCS]⁺. The molecular ion peak [M]⁺ at m/z 145 would also be expected.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Methyl 3-isothiocyanatopropionate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This makes it susceptible to nucleophilic attack, rendering it a valuable building block in organic synthesis.
Reactions with Nucleophiles
-
Amines: Primary and secondary amines readily react with isothiocyanates to form the corresponding substituted thioureas .[7][8] This reaction is highly efficient and is a cornerstone of isothiocyanate chemistry.
-
Alcohols and Thiols: In the presence of a base, alcohols and thiols add to the isothiocyanate to form thiocarbamates and dithiocarbamates , respectively.[9]
Caption: Key nucleophilic addition reactions of Methyl 3-isothiocyanatopropionate.
Utility in Heterocyclic Synthesis
The isothiocyanate functional group is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Potential Applications
While specific applications for Methyl 3-isothiocyanatopropionate are not well-documented, its chemical nature suggests potential uses in several fields.
-
Drug Discovery and Chemical Biology: As a bifunctional molecule, it can be used as a chemical probe or building block for the synthesis of more complex bioactive molecules. The isothiocyanate moiety is known to exhibit antimicrobial and anticancer properties.[10][11][12][13]
-
Agrochemicals: Many isothiocyanates are used as soil fumigants and pesticides due to their biocidal activity.[14] Methyl 3-isothiocyanatopropionate could be investigated for similar applications.
Safety, Handling, and Storage
Hazard Identification
Based on the available Safety Data Sheet (SDS), Methyl 3-isothiocyanatopropionate is a hazardous substance.[3]
-
Classification: Corrosive liquid, toxic.[3]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3] It is also described as having an irritating odor.[3]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed | |
| Acute Toxicity, Dermal | Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Toxic if inhaled | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin and eyes.
First Aid Measures
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
In case of eye contact: Immediately flush with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[15]
Conclusion
Methyl 3-isothiocyanatopropionate is a chemical compound with significant potential stemming from its dual functionality. While its specific applications are yet to be fully explored, its role as a reactive intermediate in organic synthesis, particularly for the creation of novel thioureas, thiocarbamates, and heterocyclic systems, is clear. Its predicted biological activity, in line with other isothiocyanates, suggests that it could be a valuable lead compound in drug discovery and agrochemical research. However, its hazardous nature necessitates careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of Methyl 3-isothiocyanatopropionate, encouraging further investigation into its properties and applications.
References
-
National Institute of Standards and Technology. (n.d.). Methyl 3-isothiocyanatopropionate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 3-isothiocyanatopropionate mass spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]
-
Molecules. (2021, May 6). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
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Journal of Environmental Quality. (2004). Effect of combined application of methyl isothiocyanate and chloropicrin on their transformation. Retrieved from [Link]
-
National Institutes of Health. (2019, July 10). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Retrieved from [Link]
-
MDPI. (2018, March 9). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 9). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Retrieved from [Link]
-
PubMed. (2014, October 28). Antimicrobial activity of isothiocyanates from cruciferous plants against methicillin-resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 3-isothiocyanatopropionate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Accelerated Degradation of Methyl Isothiocyanate in Soil. Retrieved from [Link]
-
ResearchGate. (2025, December 30). (PDF) A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]
-
SciSpace. (n.d.). Mass Spectra of Isothiocyanates - ANDERS KJÆR. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 18967-35-6 | METHYL 3-ISOTHIOCYANATOPROPIONATE. Retrieved from [Link]
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